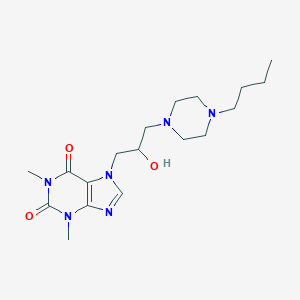
7-(3-(4-Butylpiperazin-1-yl)-2-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(2-Hydroxy-3-(4-butyl-1-piperazinyl)propyl)theophylline is a synthetic compound that belongs to the class of xanthine derivatives. It is structurally related to theophylline, a well-known bronchodilator used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The addition of the 4-butyl-1-piperazinyl group enhances its pharmacological properties, making it a subject of interest in medicinal chemistry.
Vorbereitungsmethoden
The synthesis of 7-(2-Hydroxy-3-(4-butyl-1-piperazinyl)propyl)theophylline involves several steps. The starting material is typically theophylline, which undergoes a series of chemical reactions to introduce the 2-hydroxy-3-(4-butyl-1-piperazinyl)propyl group. The synthetic route generally includes:
Alkylation: Theophylline is alkylated with a suitable alkylating agent to introduce the 2-hydroxypropyl group.
Piperazine Introduction: The 4-butyl-1-piperazine moiety is introduced through a nucleophilic substitution reaction.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and efficiency.
Analyse Chemischer Reaktionen
7-(2-Hydroxy-3-(4-butyl-1-piperazinyl)propyl)theophylline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine moiety can be replaced with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.
Wissenschaftliche Forschungsanwendungen
7-(2-Hydroxy-3-(4-butyl-1-piperazinyl)propyl)theophylline has several scientific research applications:
Chemistry: It is used as a model compound in studies of xanthine derivatives and their chemical properties.
Biology: The compound is investigated for its potential biological activities, including anti-inflammatory and analgesic effects.
Medicine: Research focuses on its potential as a bronchodilator and its effects on respiratory diseases.
Industry: It is explored for its potential use in the development of new pharmaceuticals and therapeutic agents.
Wirkmechanismus
The mechanism of action of 7-(2-Hydroxy-3-(4-butyl-1-piperazinyl)propyl)theophylline involves its interaction with molecular targets such as adenosine receptors and phosphodiesterase enzymes. By inhibiting these targets, the compound increases the levels of cyclic AMP (cAMP) in cells, leading to bronchodilation and other pharmacological effects. The pathways involved include the cAMP signaling pathway, which plays a crucial role in regulating various physiological processes.
Vergleich Mit ähnlichen Verbindungen
7-(2-Hydroxy-3-(4-butyl-1-piperazinyl)propyl)theophylline is compared with other similar compounds, such as:
Theophylline: A well-known bronchodilator with a simpler structure.
Dyphylline: Another xanthine derivative with similar bronchodilator properties.
Aminophylline: A compound that combines theophylline with ethylenediamine to enhance solubility and efficacy.
The uniqueness of 7-(2-Hydroxy-3-(4-butyl-1-piperazinyl)propyl)theophylline lies in its enhanced pharmacological properties due to the presence of the 4-butyl-1-piperazinyl group, which may offer improved therapeutic benefits.
Eigenschaften
CAS-Nummer |
19971-76-7 |
|---|---|
Molekularformel |
C18H30N6O3 |
Molekulargewicht |
378.5 g/mol |
IUPAC-Name |
7-[3-(4-butylpiperazin-1-yl)-2-hydroxypropyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C18H30N6O3/c1-4-5-6-22-7-9-23(10-8-22)11-14(25)12-24-13-19-16-15(24)17(26)21(3)18(27)20(16)2/h13-14,25H,4-12H2,1-3H3 |
InChI-Schlüssel |
ISHRBESAKSJFSA-UHFFFAOYSA-N |
SMILES |
CCCCN1CCN(CC1)CC(CN2C=NC3=C2C(=O)N(C(=O)N3C)C)O |
Kanonische SMILES |
CCCCN1CCN(CC1)CC(CN2C=NC3=C2C(=O)N(C(=O)N3C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Amino-1,3-dimethyl-1H-pyrazolo[3,4-B]pyrazine-5-carbonitrile](/img/structure/B12046.png)

![3-(3-methoxyphenyl)-1-[2-(4-nitrophenyl)ethyl]-3-propylazetidine](/img/structure/B12050.png)
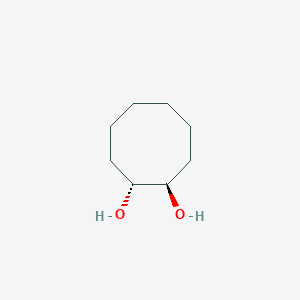
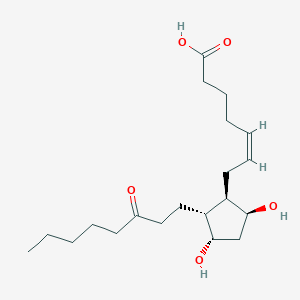

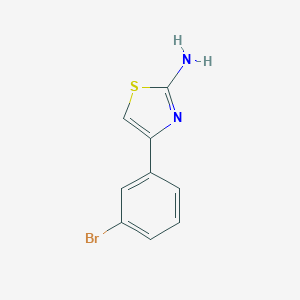

![4-[(4-chlorobenzoyl)amino]-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]benzamide](/img/structure/B12058.png)
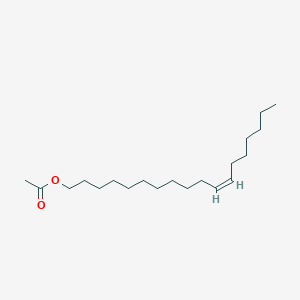


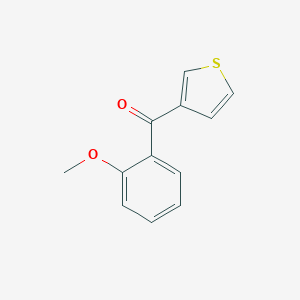
![5-Methyl-5H-imidazo[4,5-c]pyridine](/img/structure/B12070.png)
